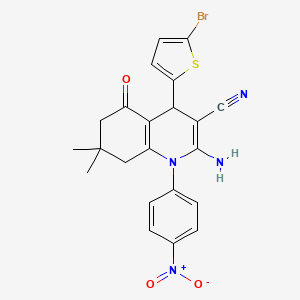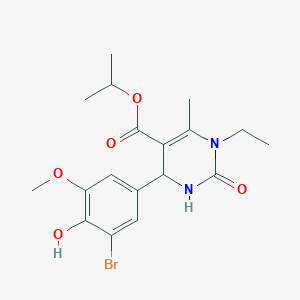![molecular formula C21H18N4O5 B11535714 N'-[(E)-[4-(Benzyloxy)-5-methoxy-2-nitrophenyl]methylidene]pyridine-4-carbohydrazide](/img/structure/B11535714.png)
N'-[(E)-[4-(Benzyloxy)-5-methoxy-2-nitrophenyl]methylidene]pyridine-4-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes:: The synthesis of N’-[(E)-[4-(Benzyloxy)-5-methoxy-2-nitrophenyl]methylidene]pyridine-4-carbohydrazide involves the condensation of appropriate precursors. One common synthetic route includes the reaction between 4-benzyloxy-5-methoxy-2-nitrobenzaldehyde and pyridine-4-carbohydrazide under suitable conditions.
Reaction Conditions::- Reactants: 4-benzyloxy-5-methoxy-2-nitrobenzaldehyde, pyridine-4-carbohydrazide
- Solvent: Organic solvent (e.g., ethanol, methanol)
- Catalyst: Acidic or basic catalyst (e.g., acetic acid, sodium hydroxide)
- Temperature: Typically at reflux
- Workup: Filtration, recrystallization
Industrial Production:: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a starting point for further optimization.
Analyse Chemischer Reaktionen
N’-[(E)-[4-(Benzyloxy)-5-methoxy-2-nitrophenyl]methylidene]pyridine-4-carbohydrazide can undergo various reactions:
Reduction: Reduction of the nitro group to an amino group.
Substitution: Substitution reactions at the aromatic rings.
Condensation: Formation of imine bonds during synthesis.
Common reagents include reducing agents (e.g., hydrogenation catalysts), nucleophiles (e.g., amines), and acidic or basic conditions.
Major products:
- Reduced compound (amino derivative)
- Substituted derivatives (e.g., halogenated, alkylated)
Wissenschaftliche Forschungsanwendungen
Chemistry::
Ligand Design: N’-[(E)-[4-(Benzyloxy)-5-methoxy-2-nitrophenyl]methylidene]pyridine-4-carbohydrazide can serve as a ligand in coordination chemistry.
Organic Synthesis: It participates in multicomponent reactions and heterocyclic synthesis.
Antimicrobial Properties: Exploration of its antibacterial and antifungal activities.
Bioconjugation: Utilization in bioconjugation strategies.
Dye Synthesis: Potential use in dye and pigment synthesis.
Wirkmechanismus
The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.
Vergleich Mit ähnlichen Verbindungen
N’-[(E)-[4-(Benzyloxy)-5-methoxy-2-nitrophenyl]methylidene]pyridine-4-carbohydrazide shares similarities with other Schiff bases, such as N’-[(E)-[4-(dimethylamino)phenyl]methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide and N’-[(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene]-3-(2-thienyl)-1H-indazole-3-carbohydrazide .
Eigenschaften
Molekularformel |
C21H18N4O5 |
|---|---|
Molekulargewicht |
406.4 g/mol |
IUPAC-Name |
N-[(E)-(5-methoxy-2-nitro-4-phenylmethoxyphenyl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H18N4O5/c1-29-19-11-17(13-23-24-21(26)16-7-9-22-10-8-16)18(25(27)28)12-20(19)30-14-15-5-3-2-4-6-15/h2-13H,14H2,1H3,(H,24,26)/b23-13+ |
InChI-Schlüssel |
GZPZZWBGOKTRQI-YDZHTSKRSA-N |
Isomerische SMILES |
COC1=C(C=C(C(=C1)/C=N/NC(=O)C2=CC=NC=C2)[N+](=O)[O-])OCC3=CC=CC=C3 |
Kanonische SMILES |
COC1=C(C=C(C(=C1)C=NNC(=O)C2=CC=NC=C2)[N+](=O)[O-])OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-chloro-4-fluorophenyl)-N-[(E)-(4-chlorophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11535632.png)
![N-(2,4-dichlorophenyl)-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B11535636.png)

![4-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-methoxybenzoate](/img/structure/B11535653.png)
![Ethyl 3-benzamido-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B11535657.png)
![2,4-Dibromo-6-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B11535661.png)
![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]ethyl 4-chlorobenzoate](/img/structure/B11535665.png)
![N-(1-methyl-2-phenylethyl)-N-{9-[(1-methyl-2-phenylethyl)amino]nonyl}amine](/img/structure/B11535675.png)


![4-(4-methoxy-3-methylphenyl)-N'-[(E)-(4-methylphenyl)methylidene]butanehydrazide](/img/structure/B11535686.png)
![3-[(E)-{(2Z)-[(4-Chlorophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-YL)methylene]hydrazono}methyl]phenol](/img/structure/B11535699.png)
![N-(2-{[2-(benzylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B11535700.png)
![2,8-di(naphthalen-2-yl)-5-phenyl-3a,4,6,6a,9a,10,10a,10b-octahydro-6,10-ethenoisoindolo[5,6-e]isoindole-1,3,7,9(2H,8H)-tetrone](/img/structure/B11535704.png)
